molecular formula C9H8N4O2 B106106 Ethyl 4-pteridinecarboxylate CAS No. 16008-51-8

Ethyl 4-pteridinecarboxylate

Cat. No. B106106
CAS RN: 16008-51-8
M. Wt: 204.19 g/mol
InChI Key: IJRYLHLFMASLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-pteridinecarboxylate is a compound that belongs to the pteridine family, which is a heterocyclic organic compound. It is a colorless crystal that has a molecular formula of C10H9N3O2. This compound has gained significant attention in scientific research due to its potential applications in various fields, including biochemistry, pharmacology, and medicine.

Mechanism Of Action

The mechanism of action of Ethyl 4-pteridinecarboxylate is not fully understood, but it is believed to act as an inhibitor of dihydrofolate reductase, which is an essential enzyme involved in the biosynthesis of nucleic acids. By inhibiting this enzyme, Ethyl 4-pteridinecarboxylate disrupts the production of DNA and RNA, which can lead to the death of cancer cells.

Biochemical And Physiological Effects

Ethyl 4-pteridinecarboxylate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

Ethyl 4-pteridinecarboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, and it has been extensively studied for its potential applications in scientific research. However, one of the limitations of Ethyl 4-pteridinecarboxylate is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of Ethyl 4-pteridinecarboxylate. One potential direction is the development of new drugs based on its structure and mechanism of action. Additionally, further studies are needed to fully understand its biochemical and physiological effects, which may have potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis methods for Ethyl 4-pteridinecarboxylate, which can lead to the production of high-quality compounds for use in scientific research.

Synthesis Methods

The synthesis of Ethyl 4-pteridinecarboxylate can be achieved through several methods, including the condensation of ethyl acetoacetate with 2-aminopyridine and formic acid. Another method involves the reaction of ethyl acetoacetate with 2-aminopyridine and formamide in the presence of a catalyst. These methods have been extensively studied, and their efficiency has been optimized for the production of high-quality Ethyl 4-pteridinecarboxylate.

Scientific Research Applications

Ethyl 4-pteridinecarboxylate has been extensively studied for its potential applications in scientific research. It has been used in the development of various drugs, including antifolate drugs and antitumor agents. Additionally, it has been used as a precursor in the synthesis of pteridine derivatives, which have been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders.

properties

CAS RN

16008-51-8

Product Name

Ethyl 4-pteridinecarboxylate

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

ethyl pteridine-4-carboxylate

InChI

InChI=1S/C9H8N4O2/c1-2-15-9(14)7-6-8(13-5-12-7)11-4-3-10-6/h3-5H,2H2,1H3

InChI Key

IJRYLHLFMASLPX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC=NC2=NC=CN=C12

Canonical SMILES

CCOC(=O)C1=NC=NC2=NC=CN=C12

synonyms

4-Pteridinecarboxylic acid ethyl ester

Origin of Product

United States

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